molecular formula C13H17NO3 B14407295 5-Nitro-4-phenylheptan-2-one CAS No. 80460-03-3

5-Nitro-4-phenylheptan-2-one

Cat. No.: B14407295
CAS No.: 80460-03-3
M. Wt: 235.28 g/mol
InChI Key: AVPUUAABRMCQRT-UHFFFAOYSA-N
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Description

5-Nitro-4-phenylheptan-2-one is an organic compound characterized by a nitro group (-NO2) and a phenyl group attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4-phenylheptan-2-one typically involves the nitration of 4-phenylheptan-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4-phenylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group in the heptanone backbone can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction of Nitro Group: 5-Amino-4-phenylheptan-2-one.

    Reduction of Carbonyl Group: 5-Nitro-4-phenylheptan-2-ol.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-4-phenylheptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-4-phenylheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-4-phenylbutan-2-one
  • 5-Nitro-4-phenylpentan-2-one
  • 5-Nitro-4-phenylhexan-2-one

Comparison

5-Nitro-4-phenylheptan-2-one is unique due to its longer heptanone backbone, which can influence its chemical reactivity and biological activity. Compared to shorter analogs, it may exhibit different pharmacokinetic properties and interactions with biological targets.

Properties

CAS No.

80460-03-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-nitro-4-phenylheptan-2-one

InChI

InChI=1S/C13H17NO3/c1-3-13(14(16)17)12(9-10(2)15)11-7-5-4-6-8-11/h4-8,12-13H,3,9H2,1-2H3

InChI Key

AVPUUAABRMCQRT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(=O)C)C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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